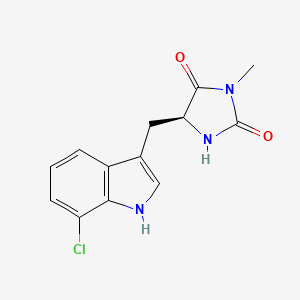

Necrostatin 2 S enantiomer

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5S)-5-[(7-chloro-1H-indol-3-yl)methyl]-3-methylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O2/c1-17-12(18)10(16-13(17)19)5-7-6-15-11-8(7)3-2-4-9(11)14/h2-4,6,10,15H,5H2,1H3,(H,16,19)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKGAEMMNQTUGL-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(NC1=O)CC2=CNC3=C2C=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)[C@@H](NC1=O)CC2=CNC3=C2C=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The S-Enantiomer of Necrostatin-2: A Deep Dive into its Mechanism of Action as a RIPK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, neurodegenerative diseases, and ischemic injury. Central to this pathway is the Receptor-Interacting Protein Kinase 1 (RIPK1), a serine/threonine kinase that acts as a key signaling node. The discovery of small molecule inhibitors of RIPK1 has provided invaluable tools to dissect the necroptotic pathway and has opened new avenues for therapeutic intervention. Among these, Necrostatin-2, and specifically its S-enantiomer, has been identified as a potent and selective inhibitor of RIPK1. This technical guide provides an in-depth analysis of the mechanism of action of the Necrostatin-2 S-enantiomer, complete with quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows.

Mechanism of Action: Allosteric Inhibition of RIPK1

The S-enantiomer of Necrostatin-2 exerts its inhibitory effect on necroptosis by directly targeting the kinase activity of RIPK1. Unlike typical kinase inhibitors that compete with ATP at the active site (Type I inhibitors), Necrostatin-2 is a Type III allosteric inhibitor.[1]

Structural studies have revealed that necrostatins, including Necrostatin-2, bind to a hydrophobic pocket located between the N- and C-lobes of the RIPK1 kinase domain.[1][2] This binding event stabilizes RIPK1 in an inactive conformation, characterized by a "DLG-out" motif, which prevents the kinase from adopting the active state required for autophosphorylation and subsequent downstream signaling.[1] The interaction involves key residues within the activation loop of RIPK1, effectively locking the kinase in a state that is incompatible with its catalytic function. By preventing the autophosphorylation of RIPK1, the S-enantiomer of Necrostatin-2 blocks the recruitment and activation of its downstream substrate, RIPK3, thereby halting the formation of the necrosome, a critical multi-protein complex that executes necroptotic cell death.[3][4]

Quantitative Data

The inhibitory potency of Necrostatin-2 and its S-enantiomer has been quantified in various in vitro and cell-based assays. The following tables summarize key efficacy data.

Table 1: In Vitro Kinase Inhibition

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| Necrostatin-2 (racemate) | Human RIPK1 | Kinase Assay | 206 | [5] |

Table 2: Cellular Necroptosis Inhibition

| Compound | Cell Line | Necroptosis Inducer | Assay Type | EC50 (µM) | Reference |

| Necrostatin-2 (unspecified) | FADD-deficient Jurkat T cells | TNF-α | Cell Viability | 0.05 | [2] |

| Necrostatin-2 (racemate, Nec-1s) | FADD-deficient Jurkat T cells | TNF-α | ATP-based Viability | 0.206 | [1] |

| Necrostatin-2 (unspecified) | U937 cells | TNF-α/zVAD-fmk | CellTiter-Glo | 0.32 |

Experimental Protocols

In Vitro RIPK1 Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of Necrostatin-2 S-enantiomer on RIPK1 kinase.

Materials:

-

Recombinant human RIPK1 (e.g., from Sf9 insect cells, N-terminal GST tag)

-

Myelin Basic Protein (MBP) substrate

-

5x Kinase Assay Buffer (e.g., 250 mM HEPES pH 7.4, 100 mM MgCl2, 5 mM DTT)

-

ATP solution

-

Necrostatin-2 S-enantiomer stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

-

96-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare 1x Kinase Assay Buffer: Dilute the 5x Kinase Assay Buffer to 1x with sterile distilled water.

-

Prepare Master Mix: For each reaction, prepare a master mix containing 1x Kinase Assay Buffer, ATP (final concentration, e.g., 10 µM), and MBP substrate (final concentration, e.g., 0.2 mg/mL).

-

Prepare Inhibitor Dilutions: Serially dilute the Necrostatin-2 S-enantiomer stock solution in 1x Kinase Assay Buffer to the desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Set up the Reaction Plate:

-

Blank wells: Add 1x Kinase Assay Buffer.

-

Positive control wells: Add master mix and vehicle control (DMSO).

-

Inhibitor wells: Add master mix and the serially diluted Necrostatin-2 S-enantiomer.

-

-

Initiate the Kinase Reaction: Add recombinant RIPK1 enzyme (e.g., 2.5 ng/µL) to the positive control and inhibitor wells.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Detect ADP Formation: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent, incubating, and then adding a Kinase Detection Reagent.

-

Measure Luminescence: Read the luminescence signal on a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the Necrostatin-2 S-enantiomer relative to the positive and blank controls. Determine the IC50 value by fitting the data to a dose-response curve.

TNF-α Induced Necroptosis Cell Viability Assay

This protocol outlines a method to assess the protective effect of Necrostatin-2 S-enantiomer against necroptosis in a cellular context. FADD-deficient Jurkat T cells are a commonly used model as they are sensitized to TNF-α-induced necroptosis.

Materials:

-

FADD-deficient Jurkat T cells

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

Human TNF-α

-

Necrostatin-2 S-enantiomer stock solution (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar ATP-based viability assay

-

96-well clear bottom, white-walled plates

-

Humidified incubator (37°C, 5% CO2)

-

Plate reader capable of luminescence detection

Procedure:

-

Cell Seeding: Seed FADD-deficient Jurkat T cells into a 96-well plate at a density of approximately 1 x 10^5 cells/well in 100 µL of culture medium.

-

Compound Treatment: Prepare serial dilutions of Necrostatin-2 S-enantiomer in culture medium. Add the diluted compound to the respective wells. Include a vehicle control (DMSO). The final DMSO concentration should be kept below 0.5%.

-

Pre-incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator to allow for compound uptake.

-

Induction of Necroptosis: Add human TNF-α to the wells to a final concentration of 10 ng/mL.

-

Incubation: Incubate the plate for 24-30 hours at 37°C in a 5% CO2 incubator.

-

Cell Viability Measurement:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture volume).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measure Luminescence: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated and vehicle-treated controls. Determine the EC50 value by plotting the cell viability against the log of the inhibitor concentration and fitting to a sigmoidal dose-response curve.

Visualizations

Necroptosis Signaling Pathway and Inhibition by Necrostatin-2 S-enantiomer

Caption: Necroptosis signaling cascade and the inhibitory action of Necrostatin-2 S-enantiomer on RIPK1.

Experimental Workflow for Assessing Necrostatin-2 S-enantiomer Efficacy

Caption: A typical experimental workflow for evaluating the efficacy of Necrostatin-2 S-enantiomer.

Conclusion

The S-enantiomer of Necrostatin-2 is a highly specific and potent allosteric inhibitor of RIPK1 kinase activity. Its mechanism of action, which involves stabilizing an inactive conformation of the kinase, effectively blocks the initiation of the necroptotic signaling cascade. This makes it an invaluable research tool for studying the role of necroptosis in health and disease, and a promising scaffold for the development of novel therapeutics targeting RIPK1-mediated pathologies. The provided quantitative data and detailed experimental protocols serve as a comprehensive resource for researchers and drug development professionals working in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural basis of RIP1 inhibition by necrostatins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analyzing the Structure-Activity Relationship of Necrostain-1 and Its Analogues as RIPK1 Inhibitors on Necroptosis [sciltp.com]

A Technical Guide to the Chemical Synthesis of the Necrostatin-2 S-Enantiomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necrostatin-2, a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), plays a crucial role in the modulation of necroptosis, a form of regulated necrotic cell death. The biological activity of Necrostatin-2 resides primarily in its S-enantiomer. This technical guide provides a comprehensive overview of the chemical synthesis of the Necrostatin-2 S-enantiomer. It outlines a proposed synthetic pathway for racemic Necrostatin-2, followed by a detailed protocol for the chiral resolution of the enantiomers. This document also includes a summary of the relevant signaling pathways, quantitative data on the compound's activity, and detailed experimental procedures to facilitate its synthesis and study in a research and drug development setting.

Introduction

Necroptosis is a regulated form of necrosis that is implicated in the pathophysiology of a wide range of human diseases, including inflammatory conditions, neurodegenerative disorders, and ischemic injury. A key mediator of this pathway is the Receptor-Interacting Protein Kinase 1 (RIPK1). Small molecule inhibitors of RIPK1, such as Necrostatin-2, have emerged as valuable tools for studying necroptosis and as potential therapeutic agents.

Necrostatin-2 is a hydantoin-based compound, and its inhibitory activity against RIPK1 is stereospecific. The S-enantiomer is the biologically active form, while the R-enantiomer is significantly less potent. Therefore, the ability to synthesize the enantiomerically pure S-form of Necrostatin-2 is of paramount importance for accurate pharmacological studies and for the development of selective therapeutics. This guide details a practical approach to achieving this, beginning with the synthesis of the racemic mixture followed by chiral separation.

Signaling Pathway of RIPK1 in Necroptosis

Necrostatin-2 exerts its biological effect by inhibiting the kinase activity of RIPK1, a central regulator of cellular life and death decisions. The following diagram illustrates the canonical necroptosis signaling pathway initiated by Tumor Necrosis Factor alpha (TNFα) and the point of intervention for Necrostatin-2.

Figure 1: Simplified representation of the TNFα-induced necroptosis pathway and the inhibitory action of the Necrostatin-2 S-enantiomer on RIPK1 phosphorylation.

Chemical Synthesis

The synthesis of the Necrostatin-2 S-enantiomer is most practically achieved through a two-stage process: first, the synthesis of racemic Necrostatin-2, followed by chiral resolution to isolate the desired S-enantiomer.

Synthesis of Racemic Necrostatin-2

The synthesis of racemic 5-((7-chloro-1H-indol-3-yl)methyl)-3-methylimidazolidine-2,4-dione (rac-Necrostatin-2) can be accomplished via a multi-step sequence starting from 7-chloroindole. A plausible synthetic route is outlined below.

Figure 2: Proposed synthetic workflow for racemic Necrostatin-2.

Chiral Resolution of Racemic Necrostatin-2

The separation of the enantiomers of racemic Necrostatin-2 can be achieved using preparative chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are often effective for the resolution of hydantoin derivatives.

Figure 3: Logical workflow for the chiral resolution of racemic Necrostatin-2.

Experimental Protocols

Synthesis of Racemic Necrostatin-2 (Proposed)

Step 1: Synthesis of (7-Chloro-1H-indol-3-yl)-N,N-dimethylmethanamine (Gramine derivative) To a solution of 7-chloroindole in acetic acid, add an aqueous solution of dimethylamine and formaldehyde. Stir the mixture at room temperature for 12-24 hours. Basify the reaction mixture with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography.

Step 2: Synthesis of 2-(7-Chloro-1H-indol-3-yl)acetonitrile Dissolve the gramine derivative from the previous step in a suitable solvent (e.g., DMF). Add sodium or potassium cyanide and heat the mixture. Monitor the reaction by TLC. After completion, quench the reaction with water and extract the product. Purify by recrystallization or column chromatography.

Step 3: Synthesis of Methyl 2-amino-3-(7-chloro-1H-indol-3-yl)propanoate The nitrile is reduced to the corresponding amine and esterified. This can be achieved by catalytic hydrogenation (e.g., using Raney Nickel in the presence of ammonia) followed by esterification in acidic methanol (e.g., HCl in methanol).

Step 4: Synthesis of 5-((7-chloro-1H-indol-3-yl)methyl)-3-methylimidazolidine-2,4-dione (rac-Necrostatin-2) React the amino ester with methyl isocyanate to form the corresponding urea derivative. Subsequent cyclization under basic conditions (e.g., sodium methoxide in methanol) will yield the hydantoin ring of racemic Necrostatin-2. Purify the final product by column chromatography or recrystallization.

Chiral Resolution of rac-Necrostatin-2

Instrumentation: Preparative HPLC system equipped with a UV detector. Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak® IA, IB, or IC). Mobile Phase: A mixture of n-hexane and a polar modifier such as isopropanol or ethanol. The optimal ratio should be determined experimentally. Procedure:

-

Dissolve the racemic Necrostatin-2 in the mobile phase.

-

Inject the solution onto the preparative chiral HPLC column.

-

Elute the enantiomers with the optimized mobile phase.

-

Collect the fractions corresponding to each enantiomer, monitoring the elution profile with the UV detector.

-

Combine the fractions of each pure enantiomer and remove the solvent under reduced pressure.

-

The enantiomeric excess (ee) of the collected fractions should be determined by analytical chiral HPLC.

Quantitative Data

The following table summarizes key quantitative data for Necrostatin-2.

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₁₂ClN₃O₂ | - |

| Molecular Weight | 277.71 g/mol | - |

| CAS Number (S-enantiomer) | 852391-20-9 | [Vendor Data] |

| CAS Number (Racemate) | 852391-15-2 | [Vendor Data] |

| EC₅₀ for Necroptosis Inhibition (FADD-deficient Jurkat cells) | 0.05 µM | [1][2] |

Conclusion

This technical guide provides a detailed framework for the chemical synthesis of the Necrostatin-2 S-enantiomer, the biologically active inhibitor of RIPK1. The proposed synthetic route for the racemic precursor, coupled with a robust chiral HPLC resolution method, offers a practical approach for obtaining this valuable research compound. The provided information on the relevant signaling pathways and quantitative data further supports its application in the study of necroptosis and the development of novel therapeutics for a variety of diseases. Researchers are encouraged to optimize the outlined procedures for their specific laboratory conditions.

References

Necrostatin-2 S Enantiomer: A Technical Guide to a Specific RIPK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a form of regulated necrosis, or programmed cell death, that is implicated in the pathophysiology of a wide range of human conditions, including inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury.[1][2] Unlike apoptosis, necroptosis is a caspase-independent pathway. A key upstream regulator of this pathway is Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1).[3] The kinase activity of RIPK1 is a critical checkpoint for initiating the necroptotic cascade.

The discovery of small molecule inhibitors, known as necrostatins, has been instrumental in studying the role of RIPK1. Necrostatin-1 (Nec-1) was the first-in-class inhibitor identified but was later found to have limitations, including metabolic instability and off-target effects on the enzyme indoleamine 2,3-dioxygenase (IDO).[4][5] This led to the development of Necrostatin-2, also known as Necrostatin-1s (Nec-1s) or 7-Cl-O-Nec-1.[6][7] Necrostatin-2 is a more stable and highly specific RIPK1 inhibitor that crucially lacks the IDO-targeting effect.[7] Further research has identified that the biological activity of the racemic Necrostatin-2 resides in its (S)-enantiomer, making it a precise tool for the specific inhibition of RIPK1.[4][8][9] This guide provides an in-depth technical overview of the Necrostatin-2 S enantiomer, its mechanism, and its application in research.

Mechanism of Action

The Necrostatin-2 S enantiomer exerts its inhibitory effect by targeting the kinase domain of RIPK1. It acts as a potent, ATP-competitive inhibitor, preventing the autophosphorylation of RIPK1, a crucial step for its activation.[2][6] By inhibiting RIPK1 kinase activity, the S enantiomer effectively blocks the recruitment and subsequent phosphorylation of RIPK3. This prevents the formation of the functional necrosome, a protein complex consisting of RIPK1 and RIPK3, which is essential for propagating the necroptotic signal.[1] Consequently, the downstream effector, Mixed Lineage Kinase Domain-Like protein (MLKL), is not phosphorylated or activated, and the ultimate steps of plasma membrane rupture and cell lysis are averted.[3]

A key advantage of Necrostatin-2 (and its S enantiomer) is its high specificity. It has been shown to be over 1,000-fold more selective for RIPK1 than for a panel of 485 other human kinases, making it a superior tool for specifically interrogating the RIPK1 pathway.[7][10]

RIPK1-Mediated Necroptosis Signaling Pathway

The most well-characterized necroptosis pathway is initiated by the tumor necrosis factor-alpha (TNF-α) receptor. Upon TNF-α binding, a cascade of protein interactions occurs. In scenarios where apoptosis is inhibited (e.g., by caspase inhibitors like zVAD-fmk), RIPK1 is activated through phosphorylation. This leads to the recruitment of RIPK3, which in turn becomes phosphorylated and activated. The activated RIPK3 then phosphorylates MLKL, causing it to oligomerize and translocate to the plasma membrane, leading to membrane disruption and cell death. The Necrostatin-2 S enantiomer intervenes at the initial kinase activation step of RIPK1.

Caption: TNF-α induced necroptosis pathway and inhibition by Necrostatin-2 S enantiomer.

Quantitative Data

The following table summarizes the reported in vitro efficacy of Necrostatin-2 (racemate, also referred to as Nec-1s), of which the S enantiomer is the active component. The data is primarily from cell-based necroptosis assays.

| Compound Name | Assay Type | Cell Line | Stimulus | Endpoint | Potency (EC50 / IC50) | Reference(s) |

| Necrostatin-2 (racemate) | Necroptosis Inhibition | FADD-deficient Jurkat T cells | TNF-α | Cell Viability | EC50 = 50 nM | [11][12] |

| Necrostatin-2 (racemate) | Necroptosis Inhibition | FADD-deficient Jurkat T cells | TNF-α | Cell Viability (ATP-based) | IC50 = 206 nM | [7][10] |

| Necrostatin-2 (racemate) | Necroptosis Inhibition | L929 fibrosarcoma cells | zVAD-fmk | Cell Viability | Complete protection at 30 µM | [12] |

| Necrostatin-2 (S enantiomer) | Necroptosis Inhibition | FADD-deficient Jurkat T cells | TNF-α | Cell Viability | EC50 = 50 nM* | [8][9] |

*Note: Vendor information for the S enantiomer often cites the EC50 value established for the parent compound Necrostatin-2, attributing the activity to this specific isomer.[8][9]

Experimental Protocols

Cellular Necroptosis Inhibition Assay

This protocol describes a method to assess the potency of the Necrostatin-2 S enantiomer in inhibiting TNF-α induced necroptosis in a susceptible cell line. FADD-deficient Jurkat T cells are a standard model as they readily undergo necroptosis.[12]

Materials:

-

FADD-deficient Human Jurkat T cells

-

RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin

-

Necrostatin-2 S enantiomer (stock solution in DMSO)

-

Human TNF-α (stock solution in sterile water or PBS with BSA)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Sterile 96-well white, clear-bottom tissue culture plates

-

Luminometer

Methodology:

-

Cell Seeding: Culture FADD-deficient Jurkat T cells to a density of approximately 1x10^6 cells/mL. Centrifuge and resuspend in fresh media. Seed the cells into a 96-well plate at a density of 20,000 cells/well in 50 µL of media.

-

Compound Preparation: Prepare a serial dilution of the Necrostatin-2 S enantiomer in culture media. A typical concentration range would span from 1 nM to 100 µM. Also prepare a vehicle control (DMSO equivalent).

-

Pre-incubation: Add 25 µL of the diluted compound or vehicle control to the appropriate wells. Incubate the plate for 1-2 hours at 37°C, 5% CO2.

-

Necroptosis Induction: Prepare a solution of TNF-α in culture media at 4x the final desired concentration (e.g., 40 ng/mL for a final concentration of 10 ng/mL).

-

Stimulation: Add 25 µL of the TNF-α solution to all wells except for the 'untreated' control wells (add 25 µL of media instead).

-

Incubation: Incubate the plate for 24-30 hours at 37°C, 5% CO2.[7]

-

Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add the cell viability reagent according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).

-

Data Acquisition: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence using a plate reader.

-

Data Analysis: Normalize the data with 'vehicle + TNF-α' as 0% viability and 'untreated' as 100% viability. Plot the percentage of necroptosis inhibition against the log concentration of the inhibitor and fit a dose-response curve to determine the EC50 value.

Caption: Workflow for the cellular necroptosis inhibition assay.

In Vitro RIPK1 Kinase Inhibition Assay

This protocol outlines a method to directly measure the inhibitory effect of the Necrostatin-2 S enantiomer on the kinase activity of recombinant RIPK1. The assay measures the autophosphorylation of RIPK1.[13]

Materials:

-

Recombinant human RIPK1 (e.g., GST-tagged)

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT)

-

Necrostatin-2 S enantiomer (stock solution in DMSO)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

SDS-PAGE gels and buffers

-

Nitrocellulose or PVDF membrane

-

Phosphorimager or autoradiography film

Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture. To the Kinase Assay Buffer, add the desired final concentration of recombinant RIPK1 (e.g., 50-100 ng).

-

Inhibitor Addition: Add varying concentrations of the Necrostatin-2 S enantiomer or vehicle control (DMSO) to the reaction tubes.

-

Pre-incubation: Gently mix and pre-incubate the enzyme-inhibitor mixture for 20-30 minutes at room temperature to allow for binding.

-

Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP to a final concentration of 10 µM (with a specific activity of ~500 cpm/pmol).

-

Kinase Reaction: Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Stop Reaction: Terminate the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.

-

Electrophoresis: Separate the reaction products by SDS-PAGE.

-

Transfer and Imaging: Transfer the proteins to a nitrocellulose membrane. Dry the membrane and expose it to a phosphor screen or autoradiography film.

-

Quantification: Quantify the radioactive signal in the band corresponding to the molecular weight of RIPK1 using a phosphorimager and appropriate software.

-

Data Analysis: Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log concentration of the inhibitor to calculate the IC50 value.

Caption: Workflow for the in vitro RIPK1 kinase inhibition assay.

Conclusion

The Necrostatin-2 S enantiomer represents a significant refinement in the chemical toolkit available for studying necroptosis. Its enhanced specificity, lack of IDO inhibition, and established role as the active stereoisomer of Necrostatin-2 make it an invaluable reagent for accurately dissecting the role of RIPK1 kinase activity in cellular processes and disease models. The data and protocols provided in this guide offer a framework for its effective use in both cellular and biochemical assays, empowering researchers to further unravel the complexities of regulated cell death and explore RIPK1 as a potential therapeutic target.

References

- 1. media.sciltp.com [media.sciltp.com]

- 2. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. caymanchem.com [caymanchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cenmed.com [cenmed.com]

- 10. selleck.co.jp [selleck.co.jp]

- 11. invivochem.net [invivochem.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

The Discovery and Development of the Necrostatin Series: A Technical Guide

Introduction

Necroptosis is a form of regulated necrosis, or programmed cell death, that has emerged as a critical pathway in various physiological and pathological processes, including inflammation, neurodegeneration, and ischemic injury.[1][2] Unlike apoptosis, which is a caspase-dependent process, necroptosis is mediated by a distinct signaling cascade, primarily involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[3][4] The discovery of necroptosis overturned the long-held belief that necrosis was solely a passive, unregulated form of cell death.[1] This paradigm shift spurred the search for specific chemical inhibitors to dissect the molecular mechanisms of this pathway and to explore its therapeutic potential. This endeavor led to the identification of the necrostatin series of compounds, the first-in-class inhibitors of RIPK1 kinase activity.[5]

Discovery of Necrostatin-1

Necrostatin-1 (Nec-1) was the first small molecule inhibitor of necroptosis to be identified.[1][6] Its discovery was the result of a high-throughput screening campaign designed to find compounds that could prevent non-apoptotic cell death induced by tumor necrosis factor-alpha (TNF-α) in human Jurkat T cells deficient in the FADD protein.[7][8] This cell line provided a robust system to study necroptosis, as the absence of FADD blocks the apoptotic pathway, shunting the TNF-α signaling towards necroptosis. From this screen, Nec-1 emerged as a potent inhibitor of this form of cell death.[8]

Mechanism of Action

Initial studies demonstrated that Nec-1 could effectively block necroptotic cell death in various cell types and under different stimuli.[1] Subsequent research identified the specific molecular target of Nec-1 as RIPK1.[5][9] It was found that Nec-1 is an allosteric inhibitor of the kinase activity of RIPK1.[2][9] The compound binds to a hydrophobic pocket between the N- and C-termini of the RIPK1 kinase domain, locking it in an inactive conformation.[9] This inhibition of RIPK1's kinase activity is crucial, as the autophosphorylation of RIPK1 is a key step in the downstream recruitment and activation of RIPK3, which in turn phosphorylates MLKL, leading to plasma membrane rupture and cell death.[1][10] Therefore, by inhibiting RIPK1, Nec-1 effectively halts the entire necroptotic signaling cascade.[1]

Signaling Pathway

Caption: The Necroptosis Signaling Pathway and points of inhibition.

Development of the Necrostatin Series and SAR

While Nec-1 was a groundbreaking tool compound, it possessed certain liabilities, including poor metabolic stability and off-target effects, most notably the inhibition of indoleamine 2,3-dioxygenase (IDO), an immunomodulatory enzyme.[11][12] These limitations prompted the development of analogues with improved properties.

-

Necrostatin-1 stable (Nec-1s): Also known as 7-Cl-O-Nec-1, this analogue was developed to have improved stability and specificity. Unlike Nec-1, Nec-1s does not inhibit IDO, making it a more specific inhibitor of RIPK1 for in vivo studies.[12]

-

Necrostatin-1 inactive (Nec-1i): This compound serves as a negative control in experiments. While it is structurally similar to Nec-1, it is significantly less potent at inhibiting RIPK1.[12] However, at high concentrations, it can still exhibit some inhibitory activity, warranting careful dose selection in experiments.[12]

-

Other Necrostatins: Further screening and medicinal chemistry efforts led to the discovery of other structurally distinct necrostatins, such as Nec-3, Nec-4, Nec-5, and Nec-7.[5][13][14] These compounds provided alternative chemical scaffolds for the inhibition of necroptosis and helped to further elucidate the structure-activity relationship (SAR) for RIPK1 inhibition. For example, the SAR of the Nec-5 series revealed the importance of specific structural modifications in enhancing inhibitory potency.[13] Similarly, studies on thiadiazole-based necrostatins identified key features for optimal activity, such as the presence of small cyclic alkyl groups.[7]

Quantitative Data Summary

| Compound | Target | EC50/IC50 | Cell Line | Comments |

| Necrostatin-1 (Nec-1) | RIPK1, IDO | EC50 = 490 nM[15][16] | Jurkat | First-in-class RIPK1 inhibitor; also inhibits IDO.[11][12] |

| EC50 = 182 nM (RIPK1 kinase)[15] | In vitro | |||

| Necrostatin-1s (Nec-1s) | RIPK1 | More potent than Nec-1 in some assays. | L929 | More stable and specific than Nec-1; does not inhibit IDO.[12] |

| Necrostatin-1i (Nec-1i) | RIPK1 | ~100x less effective than Nec-1 in vitro.[12] | In vitro | Inactive analogue, used as a negative control.[12] |

| Necrostatin-5 (Nec-5) | Necroptosis Inhibitor | Data not specified in provided abstracts. | Not specified | Novel potent inhibitor, structurally distinct from Nec-1.[13] |

| Necrostatin-7 (Nec-7) | Necroptosis Inhibitor | Data not specified in provided abstracts. | Not specified | Structurally distinct from other necrostatins.[14] |

| GSK'872 | RIPK3 | IC50 = 1.8 nM (FP assay)[17] | In vitro | Potent and selective RIPK3 inhibitor.[17] |

| Necrosulfonamide (NSA) | MLKL | Data not specified in provided abstracts. | Human cell lines | Specific inhibitor of human MLKL.[18] |

Experimental Protocols

1. Cell-Based Necroptosis Assay

This assay is used to identify and characterize inhibitors of necroptosis in a cellular context.

-

Cell Lines:

-

Protocol Outline (using HT-29 cells):

-

Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with the test compounds (e.g., Necrostatin-1 and its analogues) at various concentrations for 1-2 hours.[3]

-

Induce necroptosis by adding a combination of TNF-α (e.g., 10 ng/mL), a Smac mimetic (to inhibit cIAPs), and a pan-caspase inhibitor such as z-VAD-FMK (to block apoptosis).[11][17]

-

Incubate for a defined period (e.g., 24 hours).[7]

-

Assess cell viability using a suitable method (see below). The EC50 value, the concentration at which the compound inhibits 50% of cell death, can then be calculated.[7]

-

2. In Vitro RIPK1 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of RIPK1.

-

Materials:

-

Protocol Outline:

-

Pre-incubate the recombinant RIPK1 enzyme with various concentrations of the test compound (e.g., Necrostatin-1) in the kinase reaction buffer for 15-30 minutes at room temperature.[20]

-

Initiate the kinase reaction by adding ATP (a mixture of cold and radiolabeled ATP).[16][20]

-

Allow the reaction to proceed for a set time (e.g., 30 minutes) at 30°C.[16][20]

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.[20]

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose membrane and detect the incorporation of the radiolabeled phosphate into RIPK1 (autophosphorylation) using autoradiography.[19]

-

The intensity of the signal corresponds to the kinase activity, and the IC50 value can be determined.

-

3. Cell Viability Assays

Several methods can be employed to quantify cell death in necroptosis assays.

-

ATP-Based Viability Assay (e.g., CellTiter-Glo): This method measures the amount of ATP present, which is proportional to the number of viable cells.[11]

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is also an indicator of cell viability.[3]

-

Propidium Iodide (PI) Staining: PI is a fluorescent dye that cannot cross the membrane of live cells. It enters cells with compromised membrane integrity, a hallmark of necroptosis, and intercalates with DNA.[18][19] The percentage of PI-positive cells can be quantified by flow cytometry or fluorescence microscopy.[18][19]

Visualizations

Caption: A typical workflow for the discovery of necroptosis inhibitors.

Caption: General logical relationship in Structure-Activity Relationship (SAR) studies.

The discovery and development of the necrostatin series of compounds have been pivotal for the field of cell death research. These small molecules were instrumental in establishing RIPK1 kinase as a key mediator of necroptosis and have provided researchers with invaluable tools to probe the intricacies of this signaling pathway. The evolution from the initial hit, Necrostatin-1, to more specific and stable analogues like Necrostatin-1s, highlights the importance of medicinal chemistry in refining tool compounds. The ongoing exploration of the structure-activity relationships of various necrostatin scaffolds continues to yield novel inhibitors with improved therapeutic potential, paving the way for the development of drugs targeting diseases driven by necroptotic cell death.

References

- 1. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. media.sciltp.com [media.sciltp.com]

- 4. Analyzing the Structure-Activity Relationship of Necrostain-1 and Its Analogues as RIPK1 Inhibitors on Necroptosis [journal.hep.com.cn]

- 5. sciencedaily.com [sciencedaily.com]

- 6. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]

- 7. Structure activity relationship study of [1,2,3]thiadiazole necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. invivogen.com [invivogen.com]

- 10. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methodology of drug screening and target identification for new necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. core.ac.uk [core.ac.uk]

- 13. Structure-activity relationship analysis of a novel necroptosis inhibitor, Necrostatin-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-activity relationship study of a novel necroptosis inhibitor, necrostatin-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. selleckchem.com [selleckchem.com]

- 17. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Necrostatin-1 | Nec-1 | necrotic apoptosis inhibitor | TargetMol [targetmol.com]

Chiral Separation of Necrostatin-2 Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necrostatin-2 (Nec-2), a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), is a critical tool in the study of necroptosis, a form of regulated necrotic cell death implicated in a variety of inflammatory and neurodegenerative diseases. As a chiral molecule, the differential pharmacological and toxicological profiles of its enantiomers necessitate their separation and individual characterization. This technical guide provides an in-depth overview of the chiral separation of Necrostatin-2 enantiomers, including detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), a summary of the biological significance of this separation, and a visualization of the relevant signaling pathway.

Introduction

Necrostatin-2, also known as Necrostatin-1s (Nec-1s) or 7-Cl-O-Nec-1, is a structural analog of Necrostatin-1 with improved stability and selectivity as a RIPK1 inhibitor.[1][2] It is supplied as a racemic mixture, containing equal amounts of the (S)- and (R)-enantiomers.[3] The principle of stereochemistry dictates that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. Therefore, the separation and characterization of individual enantiomers are paramount in drug development and for precise in vitro and in vivo studies. This guide outlines the methodologies for achieving this crucial separation and highlights the importance of using enantiomerically pure forms of Necrostatin-2.

Biological Significance of Chiral Separation

While detailed public data comparing the specific inhibitory activities of the (R)- and (S)-enantiomers of Necrostatin-2 on RIPK1 is limited, the commercial availability of the (S)-enantiomer suggests it is the more biologically active form.[4][5] It is a common phenomenon in pharmacology for one enantiomer (the eutomer) to possess the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even contribute to off-target effects or toxicity. Therefore, isolating the eutomer is essential for:

-

Maximizing Potency: Utilizing the more active enantiomer allows for lower effective concentrations, reducing the potential for off-target effects.

-

Improving Safety: Eliminating the distomer can reduce the overall drug load and minimize the risk of adverse effects.

-

Elucidating Structure-Activity Relationships (SAR): Studying the individual enantiomers provides a clearer understanding of the stereochemical requirements for binding to the target protein, in this case, RIPK1.

A study on necrostatin-1 analogues, including Necrostatin-2 (Nec-1s), has highlighted the importance of stereochemistry in the interaction with RIPK1.[6]

Chiral Separation Methodologies

The separation of Necrostatin-2 enantiomers can be effectively achieved using chiral chromatography, primarily High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are particularly effective for resolving a wide range of chiral compounds, including indole derivatives like Necrostatin-2.[7][8]

Representative High-Performance Liquid Chromatography (HPLC) Method

This section describes a representative isocratic normal-phase HPLC method for the analytical-scale separation of Necrostatin-2 enantiomers.

Experimental Protocol:

| Parameter | Condition |

| Chromatographic System | Agilent 1260 Infinity II or equivalent HPLC system |

| Chiral Stationary Phase | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel |

| Column Dimensions | 4.6 mm i.d. x 250 mm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 222 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve racemic Necrostatin-2 in the mobile phase to a concentration of 1 mg/mL. |

Data Presentation:

| Enantiomer | Retention Time (min) | Resolution (Rs) |

| Enantiomer 1 | t1 | \multirow{2}{*}{> 1.5} |

| Enantiomer 2 | t2 |

(Note: Actual retention times will vary depending on the specific system and column batch. The elution order of the (R)- and (S)-enantiomers needs to be confirmed using an enantiomerically pure standard.)

Representative Supercritical Fluid Chromatography (SFC) Method

SFC offers a "greener" and often faster alternative to normal-phase HPLC, utilizing supercritical CO₂ as the primary mobile phase component.[1][9]

Experimental Protocol:

| Parameter | Condition |

| Chromatographic System | Waters ACQUITY UPC² or equivalent SFC system |

| Chiral Stationary Phase | Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) immobilized on 5 µm silica gel |

| Column Dimensions | 4.6 mm i.d. x 150 mm |

| Mobile Phase | Supercritical CO₂ / Methanol with 0.1% Diethylamine (gradient or isocratic) |

| Example Gradient | 5% to 40% Methanol over 5 minutes |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 222 nm |

| Injection Volume | 5 µL |

| Sample Preparation | Dissolve racemic Necrostatin-2 in Methanol to a concentration of 1 mg/mL. |

Data Presentation:

| Enantiomer | Retention Time (min) | Resolution (Rs) |

| Enantiomer 1 | t1 | \multirow{2}{*}{> 1.5} |

| Enantiomer 2 | t2 |

(Note: As with HPLC, actual retention times and elution order will need to be determined empirically.)

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Chiral Separation

The following diagram illustrates the general workflow for the chiral separation and analysis of Necrostatin-2 enantiomers.

Caption: General workflow for the chiral separation of Necrostatin-2.

Necroptosis Signaling Pathway

Necrostatin-2 exerts its biological effect by inhibiting RIPK1, a key kinase in the necroptosis signaling cascade. The diagram below illustrates a simplified representation of this pathway.

Caption: Simplified necroptosis signaling pathway showing RIPK1 inhibition by Necrostatin-2.

Conclusion

The chiral separation of Necrostatin-2 enantiomers is a critical step for the accurate assessment of its biological activity and for the development of more selective and potent therapeutic agents targeting necroptosis. This guide provides representative HPLC and SFC methodologies that can serve as a starting point for developing robust analytical and preparative separation protocols. The elucidation of the differential activities of the (R)- and (S)-enantiomers remains an important area for future research and will further underscore the significance of chiral purity in the study of RIPK1-mediated cell death pathways.

References

- 1. waters.com [waters.com]

- 2. Necrostatin 2 racemate | CAS:852391-15-2 | In vitro necroptosis inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. media.sciltp.com [media.sciltp.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cenmed.com [cenmed.com]

- 6. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Structural and Functional Differences Between Necrostatin-2 Enantiomers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Necroptosis is a regulated form of necrotic cell death critically mediated by the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1). Inhibition of RIPK1 is a promising therapeutic strategy for a variety of inflammatory and neurodegenerative diseases. Necrostatin-2 (also known as Nec-1s or 7-Cl-O-Nec-1) is a potent and specific inhibitor of RIPK1. As a chiral molecule, Necrostatin-2 exists as two non-superimposable mirror images, the (S) and (R) enantiomers. This guide provides a detailed examination of the structural and functional differences between these enantiomers, highlighting the stereospecific nature of their interaction with RIPK1. All biological activity of Necrostatin-2 is attributed to the (S)-enantiomer, while the (R)-enantiomer is considered inactive. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations to illustrate key concepts and pathways.

Introduction to Necroptosis and RIPK1

Necroptosis is a programmed cell death pathway that, unlike apoptosis, results in cell lysis and the release of cellular contents, triggering an inflammatory response.[1] The signaling cascade is initiated by stimuli such as tumor necrosis factor-alpha (TNF-α).[2] A key upstream regulator of this pathway is RIPK1, a serine/threonine kinase.[2] Upon activation, RIPK1 forms a complex with RIPK3, leading to the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL), which then oligomerizes and translocates to the plasma membrane, causing its rupture.[2] Given its central role, RIPK1 has become a key target for therapeutic intervention in diseases driven by necroptotic cell death.

Necrostatins are a class of small molecules identified as inhibitors of necroptosis.[1] Necrostatin-2 was developed as a more stable and specific analog of the original hit, Necrostatin-1, notably lacking the off-target effect on indoleamine 2,3-dioxygenase (IDO).[3]

The Role of Chirality in RIPK1 Inhibition

In pharmacology, the three-dimensional structure of a drug molecule is paramount for its interaction with a biological target. Enantiomers, which are mirror images of a chiral molecule, can have vastly different biological activities. This phenomenon, known as stereoselectivity, arises because biological targets like enzyme active sites are themselves chiral and will preferentially bind to one enantiomer over the other, akin to a left hand fitting only into a left-handed glove.

For Necrostatin-2, the chiral center is the carbon atom at the 5-position of the hydantoin ring. The spatial arrangement of the 7-chloroindolemethyl group at this center dictates the molecule's ability to fit into the allosteric binding pocket of RIPK1.

Structure-activity relationship (SAR) studies on necroptosis inhibitors have demonstrated that when a chiral center is introduced, the biological activity predominantly resides in the (S)-enantiomer.[4] This strongly suggests that the specific orientation of the substituents in (S)-Necrostatin-2 is required for optimal interaction with the RIPK1 binding site, while the (R)-enantiomer is unable to bind effectively and thus exhibits no significant inhibitory activity.

Quantitative Comparison of Necrostatin-2 Enantiomers

The functional consequence of the structural differences between the enantiomers is evident in their biological activity. While data for the (R)-enantiomer is scarce, likely due to its inactivity, the potency of the (S)-enantiomer and the racemate have been reported. The racemate's activity is solely attributable to the 50% of the (S)-enantiomer it contains.

| Compound | Form | Target | Assay | EC50 / IC50 (µM) | Reference(s) |

| Necrostatin-2 | (S)-Enantiomer | RIPK1 / Necroptosis | TNF-α induced necroptosis in FADD-deficient Jurkat T-cells | 0.05 | [5] |

| Necrostatin-2 (Nec-1s) | Racemate | RIPK1 / Necroptosis | TNF-α induced necroptosis in FADD-deficient Jurkat T-cells | 0.206 | [3] |

| Necrostatin-2 | (R)-Enantiomer | RIPK1 / Necroptosis | Not Reported | Presumed Inactive | [4] |

Mechanism of Action: Inhibition of the Necroptosis Pathway

The active (S)-enantiomer of Necrostatin-2 functions as a Type III allosteric inhibitor, binding to a unique pocket on the RIPK1 kinase domain that is distinct from the ATP-binding site.[6] This binding event locks the kinase in an inactive conformation, preventing the autophosphorylation required for its activation and subsequent recruitment of RIPK3. By halting the signaling cascade at RIPK1, (S)-Necrostatin-2 effectively prevents the downstream events of necrosome formation and MLKL-mediated plasma membrane disruption.

Experimental Protocols

Cellular Necroptosis Inhibition Assay

This protocol is designed to measure the ability of a compound to inhibit TNF-α-induced necroptosis in a sensitive cell line.

Objective: To determine the EC50 value of test compounds for necroptosis inhibition.

Materials:

-

FADD-deficient human Jurkat T-cells

-

RPMI-1640 medium with 10% FBS

-

Recombinant human TNF-α

-

Test compounds ((S)-Necrostatin-2, (R)-Necrostatin-2, Racemate) dissolved in DMSO

-

96-well cell culture plates

-

ATP-based cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Cell Plating: Seed FADD-deficient Jurkat T-cells in 96-well plates at a density of 5 x 104 cells/well in 100 µL of culture medium.

-

Compound Preparation: Prepare a serial dilution of the test compounds in culture medium. A typical concentration range would be 0.01 µM to 100 µM.

-

Treatment: Add the diluted compounds to the respective wells. Include a vehicle control (DMSO only) and a positive control (a known concentration of racemic Necrostatin-2).

-

Induction of Necroptosis: Add human TNF-α to all wells (except for the untreated control wells) to a final concentration of 10 ng/mL.

-

Incubation: Incubate the plates for 24-30 hours at 37°C in a 5% CO2 incubator.

-

Viability Assessment: After incubation, allow the plate to equilibrate to room temperature. Add the ATP-based viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Analysis: Normalize the data to the untreated control (100% viability) and the TNF-α + vehicle control (0% protection). Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.[7]

In Vitro RIPK1 Kinase Assay (Autophosphorylation)

This assay directly measures the inhibitory effect of compounds on the enzymatic activity of RIPK1.

Objective: To determine the IC50 value of test compounds for RIPK1 kinase inhibition.

Materials:

-

Recombinant human RIPK1 (e.g., GST-hRIPK1)

-

Kinase assay buffer

-

[γ-32P]ATP or ATP and anti-phospho-RIPK1 (Ser166) antibody for Western blot

-

Test compounds dissolved in DMSO

-

SDS-PAGE gels and blotting equipment

-

Phosphorimager or chemiluminescence imager

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, recombinant RIPK1, and the desired concentration of the test compound. Include a vehicle control (DMSO).

-

Pre-incubation: Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiation of Reaction: Start the kinase reaction by adding [γ-32P]ATP (or cold ATP for Western blot analysis).

-

Incubation: Incubate the reaction at 30°C for 30-60 minutes.

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Electrophoresis and Blotting: Boil the samples and separate the proteins by SDS-PAGE. Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Detection:

-

Radioactive Method: Expose the membrane to a phosphor screen and quantify the 32P signal corresponding to the molecular weight of RIPK1.

-

Western Blot Method: Probe the membrane with an anti-phospho-RIPK1 (Ser166) antibody, followed by a secondary antibody, and detect using a chemiluminescence substrate.

-

-

Analysis: Quantify the band intensity for each compound concentration. Normalize the data to the vehicle control (100% activity). Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

References

- 1. Structure-activity relationship study of novel necroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Structure activity relationship study of [1,2,3]thiadiazole necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Beyond RIPK1: An In-depth Technical Guide to the Molecular Targets of Necrostatin-2 S-enantiomer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Necrostatin-2, a potent inhibitor of necroptosis, is a derivative of Necrostatin-1 designed for improved stability and specificity. Its S-enantiomer is understood to be the biologically active form that targets Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptotic cell death. This technical guide delves into the known molecular targets of the S-enantiomer of Necrostatin-2 beyond its primary target, RIPK1. Extensive review of the scientific literature, including broad-spectrum kinase screening data, indicates a remarkably high degree of selectivity for RIPK1. While its predecessor, Necrostatin-1, exhibited significant off-target effects, most notably the inhibition of indoleamine 2,3-dioxygenase (IDO), Necrostatin-2 was specifically engineered to eliminate this activity. This document summarizes the available data on the selectivity of Necrostatin-2, provides context through the known signaling pathways, and details the experimental methodologies used to assess its target profile.

High Specificity of Necrostatin-2 for RIPK1

Necrostatin-2 was developed as a more stable and specific alternative to Necrostatin-1. The racemic form of Necrostatin-2 is often referred to as Necrostatin-1s (Nec-1s). Foundational research on Nec-1s has demonstrated its high selectivity for RIPK1.

A key study by Takahashi et al. in 2012 systematically compared the activity and specificity of Necrostatin-1 and its analogues.[1][2][3] Their findings revealed that Necrostatin-1s is a more specific inhibitor of RIPK1 and, crucially, does not inhibit indoleamine 2,3-dioxygenase (IDO), a major off-target of Necrostatin-1.[1][2][4]

Kinase Selectivity Profile

The most definitive evidence for the specificity of Necrostatin-2 comes from a broad-spectrum kinase assay. The stable racemate, Nec-1s, was screened against a panel of 485 human kinases and was found to be over 1000-fold more selective for RIPK1 than for any other kinase in the panel.[5] This high degree of selectivity suggests that the S-enantiomer of Necrostatin-2 is unlikely to have significant, biologically relevant off-target effects at concentrations where it potently inhibits RIPK1.

Quantitative Data on Target Selectivity

Due to the high specificity of Necrostatin-2's S-enantiomer for RIPK1, there is a lack of quantitative data on its binding to or inhibition of other molecular targets. The available information strongly indicates that interactions with other kinases or enzymes are negligible at therapeutic concentrations. The primary quantitative data available relates to its potent on-target activity.

| Compound | Target | IC50 / EC50 | Selectivity | Reference |

| Necrostatin-2 (racemate) | RIPK1 | Not specified in abstracts | >1000-fold vs. 485 other kinases | --INVALID-LINK-- |

| Necrostatin-1 | RIPK1 | ~180-500 nM | - | --INVALID-LINK-- |

| Necrostatin-1 | IDO | Potent inhibitor | - | --INVALID-LINK-- |

| Necrostatin-2 (racemate) | IDO | No significant inhibition | - | --INVALID-LINK-- |

Table 1: Summary of Quantitative Data on the Selectivity of Necrostatin Analogues. This table highlights the high selectivity of Necrostatin-2 (as the racemate Nec-1s) for RIPK1 and its lack of inhibition of IDO, in contrast to Necrostatin-1.

Signaling Pathways

To understand the context of Necrostatin-2's activity, it is crucial to visualize its role in the necroptosis signaling pathway. Necrostatin-2 S-enantiomer exerts its effect by inhibiting the kinase activity of RIPK1, a critical upstream event in the necroptotic cascade.

Figure 1: Simplified Necroptosis Signaling Pathway. This diagram illustrates the central role of RIPK1 in the necroptosis cascade and the inhibitory action of Necrostatin-2 S-enantiomer.

Experimental Protocols

The high selectivity of Necrostatin-2 was established through rigorous experimental procedures. The following are detailed methodologies for key experiments cited in the characterization of necrostatins.

In Vitro Kinase Screening (Kinome Scan)

Objective: To determine the selectivity of a compound against a large panel of human kinases.

Methodology:

-

Compound Preparation: Necrostatin-1s (racemic Necrostatin-2) is dissolved in DMSO to create a stock solution.

-

Kinase Panel: A comprehensive panel of purified, active human kinases (e.g., the KINOMEscan™ panel of 485 kinases) is utilized.

-

Binding Assay: A proprietary competition binding assay is typically used. In this format, the test compound (Nec-1s) competes with an immobilized, active-site directed ligand for binding to the kinase.

-

Detection: The amount of kinase bound to the immobilized ligand is measured, often using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

-

Data Analysis: The results are reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand at a given concentration of the test compound. A lower percentage of control indicates stronger binding of the test compound to the kinase. The data is often used to calculate a selectivity score.

Cellular Necroptosis Inhibition Assay

Objective: To measure the potency of a compound in inhibiting necroptosis in a cellular context.

Methodology:

-

Cell Line: A cell line susceptible to necroptosis is used, such as FADD-deficient Jurkat T cells or L929 fibrosarcoma cells.

-

Induction of Necroptosis: Necroptosis is induced by treating the cells with an appropriate stimulus. For FADD-deficient Jurkat cells, TNF-α is used. For L929 cells, TNF-α is often used in combination with a pan-caspase inhibitor (e.g., z-VAD-fmk) to block apoptosis and promote necroptosis.

-

Compound Treatment: Cells are pre-incubated with various concentrations of the Necrostatin-2 S-enantiomer or the racemate for a defined period (e.g., 1 hour) before the addition of the necroptosis-inducing stimulus.

-

Viability Assessment: After a suitable incubation period (e.g., 24 hours), cell viability is measured using a standard assay such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a colorimetric assay (e.g., MTT).

-

Data Analysis: The results are plotted as cell viability versus compound concentration, and the EC50 (half-maximal effective concentration) is calculated.

Figure 2: Workflow for Cellular Necroptosis Inhibition Assay. This diagram outlines the key steps in determining the cellular potency of Necrostatin-2 S-enantiomer.

Conclusion

The S-enantiomer of Necrostatin-2 is a highly specific inhibitor of RIPK1. Its design successfully eliminated the key off-target activity of its parent compound, Necrostatin-1, namely the inhibition of IDO. Broad-spectrum kinase screening of the racemic mixture, Nec-1s, has demonstrated its remarkable selectivity for RIPK1 over a vast landscape of other human kinases. While the specific off-target profile of the purified S-enantiomer has not been independently published, the existing data for the racemate provides strong evidence for its utility as a specific tool for studying RIPK1-mediated necroptosis. For drug development professionals, the high selectivity of Necrostatin-2 S-enantiomer minimizes the potential for confounding off-target effects, making it a valuable lead structure for the development of therapeutics targeting necroptosis-related diseases. Future studies involving proteome-wide thermal shift assays or other unbiased screening methods specifically on the S-enantiomer could provide further confirmation of its exceptional selectivity.

References

- 1. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. "Necrostatin-1 analogues: critical issues on the specificity, activity " by N Takahashi, L Duprez et al. [jdc.jefferson.edu]

- 3. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. abmole.com [abmole.com]

In Vitro Activity of Necrostatin-2 S-Enantiomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of the S-enantiomer of Necrostatin-2, a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptotic cell death. This document details its mechanism of action, inhibitory potency, and selectivity, supported by comprehensive experimental protocols and visual representations of the relevant biological pathways and workflows.

Core Concepts: Necroptosis and RIPK1 Inhibition

Necroptosis is a regulated form of necrosis, or inflammatory cell death, that is implicated in a variety of pathological conditions, including ischemic injury, neurodegenerative diseases, and inflammatory disorders. Unlike apoptosis, necroptosis is a caspase-independent process. The central signaling pathway of necroptosis involves the sequential activation of RIPK1, RIPK3, and the mixed lineage kinase domain-like pseudokinase (MLKL).

Necrostatin-2, and specifically its biologically active S-enantiomer, functions as a crucial tool for studying and potentially treating necroptosis-mediated pathologies. It is a more stable and specific analogue of Necrostatin-1, lacking the off-target inhibitory effects on indoleamine 2,3-dioxygenase (IDO).[1] The S-enantiomer of Necrostatin-2 allosterically inhibits the kinase activity of RIPK1, thereby preventing the downstream phosphorylation cascade that leads to necroptotic cell death.

Quantitative In Vitro Activity

The in vitro potency of Necrostatin-2 has been primarily characterized through cellular assays that measure the inhibition of induced necroptosis. The S-enantiomer is established as the active form of the molecule.

| Compound | Assay Type | Cell Line | Inducer | Parameter | Value | Reference |

| Necrostatin-2 | Necroptosis Inhibition | FADD-deficient Jurkat T cells | TNF-α | EC50 | 50 nM | [2] |

| Necrostatin-2 racemate (Nec-1s) | Necroptosis Inhibition | Human Jurkat cells (FADD-deficient) | TNF-α | IC50 | 0.206 µM | [3] |

Note: While the EC50 of 50 nM is reported for "Necrostatin-2," it is widely accepted that the S-enantiomer is the active inhibitor of RIPK1. Necrostatin-1s, a stable racemate of Necrostatin-2, demonstrates high selectivity for RIPK1, being over 1000-fold more selective for RIPK1 than for a panel of 485 other human kinases.[3]

Signaling Pathway and Mechanism of Action

The S-enantiomer of Necrostatin-2 exerts its inhibitory effect by targeting the kinase activity of RIPK1. The diagram below illustrates the canonical necroptosis signaling pathway and the point of intervention for Necrostatin-2.

Caption: Necroptosis signaling pathway and the inhibitory action of Necrostatin-2 S-enantiomer.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Cell-Based Necroptosis Inhibition Assay

This protocol describes the induction of necroptosis in a cellular context and the assessment of the inhibitory potential of the Necrostatin-2 S-enantiomer.

Caption: Workflow for a cell-based necroptosis inhibition assay.

Detailed Steps:

-

Cell Culture: Culture FADD-deficient Jurkat T cells or L929 fibroblasts in appropriate media and conditions.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 100,000 cells/mL.

-

Compound Treatment: Prepare serial dilutions of the Necrostatin-2 S-enantiomer in DMSO and then dilute in culture medium. Add the compound to the wells and pre-incubate for 1-2 hours.

-

Necroptosis Induction: To induce necroptosis, add human TNF-α (e.g., 10 ng/mL) and a pan-caspase inhibitor such as zVAD.fmk (e.g., 20 µM) to the wells. Include appropriate controls (vehicle control, inducer-only control).

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment:

-

ATP-Based Assay: Use a commercially available ATP-based viability assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions. Measure luminescence using a plate reader.

-

LDH Release Assay: Measure the activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells using a commercially available kit.

-

Propidium Iodide (PI) Staining: Stain cells with PI and analyze by flow cytometry to quantify the percentage of cells with compromised membrane integrity.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the concentration-response curve and determine the EC50 or IC50 value using a suitable software.

In Vitro RIPK1 Kinase Assay (ADP-Glo™ Format)

This biochemical assay directly measures the kinase activity of recombinant RIPK1 and its inhibition by the Necrostatin-2 S-enantiomer by quantifying the amount of ADP produced.

Caption: Workflow for an in vitro RIPK1 kinase assay using the ADP-Glo™ format.

Detailed Steps:

-

Reagent Preparation: Prepare the RIPK1 kinase reaction buffer, recombinant human RIPK1 enzyme, ATP solution, and serial dilutions of the Necrostatin-2 S-enantiomer.

-

Kinase Reaction Setup: In a 384-well plate, add the RIPK1 enzyme and the Necrostatin-2 S-enantiomer at various concentrations. Include no-enzyme and no-inhibitor controls.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

-

Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the RIPK1 kinase activity. Calculate the percent inhibition for each concentration of the Necrostatin-2 S-enantiomer and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The S-enantiomer of Necrostatin-2 is a potent and selective inhibitor of RIPK1 kinase activity, effectively blocking the necroptotic cell death pathway in vitro. Its well-characterized mechanism of action and the availability of robust assay protocols make it an invaluable tool for researchers in both basic science and drug discovery. The data and methodologies presented in this guide provide a comprehensive resource for professionals seeking to investigate the role of necroptosis in disease and to explore the therapeutic potential of RIPK1 inhibition.

References

An In-Depth Technical Guide to the Pharmacological Properties of Necrostatin-2 S-enantiomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a form of regulated necrosis, a programmed cell death pathway independent of caspase activation. It is implicated in the pathophysiology of a wide range of human diseases, including ischemic injury, neurodegenerative disorders, and inflammatory diseases. A key mediator of this pathway is the Receptor-Interacting Protein Kinase 1 (RIPK1). The discovery of small molecule inhibitors of RIPK1, such as necrostatins, has provided invaluable tools for studying necroptosis and holds therapeutic promise.

Necrostatin-2 (also known as Nec-1s or 7-Cl-O-Nec-1) is a potent and selective inhibitor of RIPK1. It is a stable analog of Necrostatin-1 but notably lacks the off-target inhibitory effect on indoleamine 2,3-dioxygenase (IDO), making it a more specific tool for studying RIPK1-mediated necroptosis.[1][2] Necrostatin-2 is a chiral molecule, and this guide focuses on the pharmacological properties of its S-enantiomer, which is understood to be the biologically active form. This document provides a comprehensive overview of its mechanism of action, potency, and relevant experimental protocols to aid researchers in its application.

Pharmacological Properties

The S-enantiomer of Necrostatin-2 is a highly potent and specific inhibitor of RIPK1 kinase activity. While much of the publicly available data pertains to the racemic mixture (Necrostatin-2 or Nec-1s), it is widely accepted in the field of kinase inhibitors that the biological activity often resides in a single enantiomer.

Mechanism of Action

Necrostatin-2 S-enantiomer functions as a specific inhibitor of the kinase activity of RIPK1.[3] By binding to the kinase domain of RIPK1, it prevents the autophosphorylation of RIPK1, a critical step in the formation of the necrosome, the signaling complex that executes necroptosis.[4] The inhibition of RIPK1 kinase activity by Necrostatin-2 S-enantiomer effectively blocks the downstream phosphorylation of RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL) protein, the ultimate executioner of necroptosis.[5] This blockade prevents the oligomerization and translocation of MLKL to the plasma membrane, thereby inhibiting lytic cell death.

Quantitative Data

| Parameter | Cell Line/System | Value | Reference |

| EC50 (Necroptosis Inhibition) | FADD-deficient Jurkat T cells treated with TNF-α | 50 nM | [6] |

| IC50 (Necroptosis Inhibition) | FADD-deficient Jurkat T cells treated with TNF-α | 206 nM | [1] |

| Selectivity | Kinase panel (485 human kinases) | >1000-fold more selective for RIPK1 | [1][2] |

Note: The difference in reported EC50 and IC50 values may be due to variations in experimental conditions and assay formats.

Signaling Pathway

The necroptosis signaling pathway is initiated by various stimuli, most notably by the activation of death receptors such as Tumor Necrosis Factor Receptor 1 (TNFR1). The following diagram illustrates the canonical necroptosis pathway and the point of intervention for Necrostatin-2 S-enantiomer.

Necroptosis pathway showing RIPK1 activation and inhibition by Necrostatin-2 S-enantiomer.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of Necrostatin-2 S-enantiomer.

In Vitro Necroptosis Induction and Inhibition Assay

This protocol describes the induction of necroptosis in a cellular model and its inhibition by Necrostatin-2 S-enantiomer. FADD-deficient Jurkat T cells are a commonly used model as they are deficient in apoptosis and readily undergo necroptosis upon TNF-α stimulation.[6]

Workflow Diagram:

Experimental workflow for assessing necroptosis inhibition.

Materials:

-

FADD-deficient Jurkat T cells

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

Necrostatin-2 S-enantiomer (stock solution in DMSO)

-

Recombinant human TNF-α

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Procedure:

-

Cell Seeding: Seed FADD-deficient Jurkat T cells in a 96-well plate at a density of 5 x 104 cells per well in 100 µL of culture medium.

-

Compound Treatment: Prepare serial dilutions of Necrostatin-2 S-enantiomer in culture medium. Add the desired concentrations of the compound or vehicle control (DMSO) to the respective wells. The final DMSO concentration should not exceed 0.5%.

-

Necroptosis Induction: Add recombinant human TNF-α to each well to a final concentration of 10 ng/mL.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 to 48 hours.

-

Cell Viability Assessment:

-

Equilibrate the plate and the cell viability reagent to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).

-